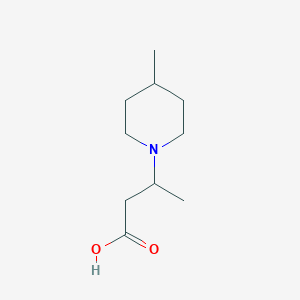

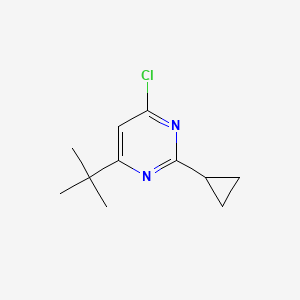

![molecular formula C12H11N5 B1419004 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline CAS No. 1156664-91-3](/img/structure/B1419004.png)

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline

Vue d'ensemble

Description

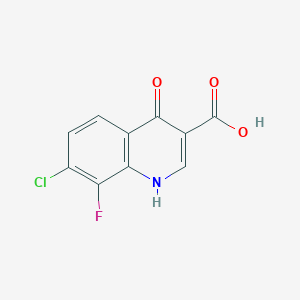

“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 1156664-91-3 . It has a molecular weight of 225.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H11N5/c13-10-4-2-9 (3-5-10)8-11-15-16-12-14-6-1-7-17 (11)12/h1-7H,8,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.25 .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

One significant area of application for these compounds is in combating bacterial infections, particularly against antibiotic-resistant strains of bacteria such as Staphylococcus aureus. Triazole and triazolopyrimidine hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, among other targets, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Antiplatelet and Antithrombotic Effects

Ticagrelor, a cyclopentyl-triazolo-pyrimidine antiplatelet agent, exemplifies the application of triazolopyrimidines in managing acute coronary syndromes. It selectively inhibits adenosine diphosphate-induced platelet aggregation, offering a reversible binding to the P2Y12 receptor, which is crucial in the prevention of atherothrombotic events in adults with acute coronary syndromes (Deeks, 2011).

Optical Sensors and Biological Significance

Compounds with triazolopyrimidines have also been explored for their utility in creating optical sensors, owing to their ability to form both coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, alongside their various biological and medicinal applications (Jindal & Kaur, 2021).

Anticancer and Antimicrobial Research

The anticancer and antimicrobial research realms have seen the development of numerous triazole and triazolopyrimidine derivatives. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The versatility in chemical modeling of these compounds has led to the identification of candidates with pronounced antibacterial and antifungal activities, highlighting their potential in addressing antibiotic resistance and neglected diseases (Ohloblina, 2022).

Catalysis and Pharmaceutical Synthesis

The role of triazolopyrimidines in catalysis and the synthesis of pharmaceuticals has been underscored by their incorporation into hybrid catalysts for developing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMFJHBJYMUKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

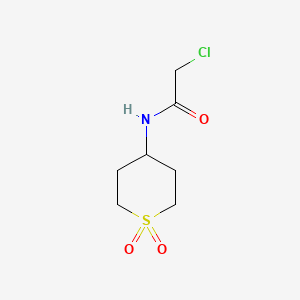

![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)

![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)

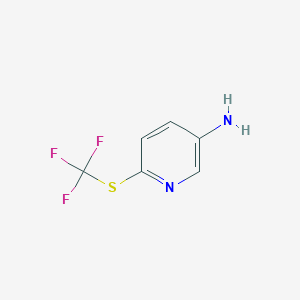

![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)